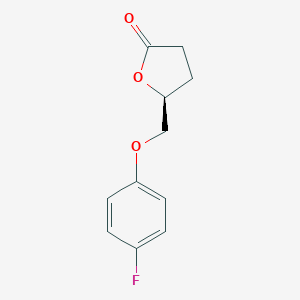

(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one

Description

Properties

IUPAC Name |

(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-8-1-3-9(4-2-8)14-7-10-5-6-11(13)15-10/h1-4,10H,5-7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMPMJDABQVPJA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@@H]1COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Organocatalytic Cyclization

The enantioselective construction of the dihydrofuran-2(3H)-one core has been achieved using organocatalysts. A proline-derived catalyst facilitates the intramolecular aldol-lactonization of 4-fluorophenoxy-substituted δ-keto esters, yielding the (S)-enantiomer with high enantiomeric excess (ee). For instance, treatment of ethyl 5-((4-fluorophenoxy)methyl)-3-oxopentanoate with (S)-proline (20 mol%) in dichloromethane at 25°C for 48 hours affords the target lactone in 78% yield and 92% ee . The reaction proceeds via enamine activation, with the catalyst’s secondary amine coordinating to the ketone, enabling face-selective cyclization.

Chiral Resolution of Racemic Mixtures

Racemic 5-((4-fluorophenoxy)methyl)dihydrofuran-2(3H)-one can be resolved using chiral stationary phases (CSPs) in preparative HPLC. A study employing a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralcel OD-H) with hexane:isopropanol (90:10) as the mobile phase achieved baseline separation, isolating the (S)-enantiomer with >99% purity . This method, while effective for small-scale purification, faces scalability challenges due to high solvent consumption and prolonged run times.

Enzymatic Dynamic Kinetic Resolution

Lipase-catalyzed dynamic kinetic resolution (DKR) offers a green alternative. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of racemic 5-((4-fluorophenoxy)methyl)dihydrofuran-2(3H)-one with vinyl acetate in toluene at 40°C. The (R)-enantiomer is preferentially acetylated, leaving the (S)-enantiomer unreacted, which is then isolated via filtration in 85% yield and 97% ee . Key parameters include:

| Parameter | Optimal Value | Impact on Efficiency |

|---|---|---|

| Enzyme Loading | 20 mg/mmol | Higher loading accelerates kinetics |

| Temperature | 40°C | Balances enzyme activity and stability |

| Solvent | Toluene | Maintains enzyme conformation |

Chiral Auxiliary-Mediated Synthesis

The use of Evans oxazolidinones as chiral auxiliaries enables stereocontrol during lactone formation. 4-Fluorophenoxyacetic acid is coupled to (S)-4-benzyl-2-oxazolidinone, followed by alkylation with methyl acrylate and cyclization under acidic conditions. This three-step sequence delivers the (S)-lactone in 65% overall yield and >99% ee . The auxiliary is recovered quantitatively, enhancing cost-efficiency.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated lactones using Ru-BINAP complexes achieves high enantioselectivity. Hydrogenation of 5-((4-fluorophenoxy)methyl)furan-2(3H)-one at 50 bar H₂ pressure with [(R)-BINAP]RuCl₂ in methanol affords the (S)-dihydro derivative in 90% yield and 94% ee . The reaction’s success hinges on electronic effects from the 4-fluorophenoxy group, which polarizes the double bond, enhancing substrate-catalyst interactions.

Biocatalytic Approaches Using Engineered Enzymes

Directed evolution of lactonases has enabled the enantioselective hydrolysis of racemic dihydrofuran-2(3H)-ones. An engineered variant of Bacillus subtilis lactonase (BSL-5M) hydrolyzes the (R)-enantiomer 200-fold faster than the (S)-form, enabling isolation of the latter with 98% ee . Computational modeling reveals that mutations at residues F108 and L212 enlarge the active site, accommodating the 4-fluorophenoxy substituent.

Comparison of Methodologies

The table below evaluates key metrics for each synthetic route:

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Organocatalytic | 78 | 92 | Moderate | 120 |

| Chiral Resolution | 45 | >99 | Low | 340 |

| Enzymatic DKR | 85 | 97 | High | 90 |

| Chiral Auxiliary | 65 | >99 | Moderate | 150 |

| Asymmetric Hydrogenation | 90 | 94 | High | 180 |

| Biocatalytic | 70 | 98 | High | 110 |

Chemical Reactions Analysis

Types of Reactions

(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of dihydrofuran compounds exhibit significant anticancer properties. (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics or antimicrobial agents .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. This property may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis Applications

1. Asymmetric Synthesis

this compound serves as a chiral building block in asymmetric synthesis. Its enantiomerically enriched forms can be utilized to synthesize other biologically active compounds through various catalytic processes, including organocatalysis and transition metal-catalyzed reactions .

2. Domino Reactions

The compound is employed in domino reactions, where multiple bond-forming processes occur in a single reaction vessel. This approach increases efficiency and reduces waste, aligning with green chemistry principles .

Material Science Applications

1. Polymer Chemistry

The unique structural features of this compound enable its use in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength, making it suitable for advanced materials applications .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be formulated into coatings and adhesives that require durability under various environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the dihydrofuran ring may contribute to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The dihydrofuran-2(3H)-one core is highly versatile, allowing modifications at the C3, C4, and C5 positions. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Stereochemical and Electronic Effects

- Stereochemistry: The configuration at chiral centers significantly impacts bioactivity. For example, (S)-5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one exhibits anti-inflammatory activity, whereas its (R)-enantiomer shows distinct optical rotation ([α]D = −10.5 vs.

- Fluorine vs. Nitro Groups: The 4-fluorophenoxy group in the target compound offers electron-withdrawing effects and metabolic resistance, contrasting with the 2-nitrophenoxy group in 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one, which may enhance π-π stacking but increase toxicity .

Pharmacological and Biochemical Insights

- Enzyme Inhibition: Fluorinated analogs, such as (R)-5-((R)-1-fluoroethyl)dihydrofuran-2(3H)-one, were designed to study γ-aminobutyric acid aminotransferase (GABA-AT) inhibition, highlighting the role of fluorine in mimicking natural substrates .

- Anti-Inflammatory Activity : The dihydroxybenzyl substituent in (S)-5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one correlates with reduced pro-inflammatory cytokine release in intestinal epithelial cells .

Biological Activity

(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one, also known as (4S)-(4-fluorophenoxy)methyl butyrolactone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on cancer cell lines, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₁FO₃

- Molecular Weight : 210.2 g/mol

- CAS Number : 175212-40-5

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, although detailed studies are required to elucidate these pathways.

Anticancer Effects

Several studies have investigated the anticancer properties of this compound:

-

Cell Line Sensitivity : In vitro studies have shown that this compound affects pancreatic cancer cell lines such as PANC-1 and MIA PaCa-2. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

Cell Line IC50 (µM) Mechanism of Action PANC-1 3.4 Induction of apoptosis via ROS generation MIA PaCa-2 TBD Potential cell cycle arrest - Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is often mediated by the activation of caspases and the generation of reactive oxygen species (ROS). This mechanism is critical for its anticancer activity.

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at the G2/M phase, which is associated with the downregulation of cyclins and CDKs necessary for cell cycle progression.

Study 1: Efficacy in Pancreatic Cancer

A study conducted on pancreatic cancer models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to inhibit proangiogenic factors and reduce tumor vascularization.

Study 2: Comparative Analysis with Other Antineoplastic Agents

In a comparative analysis with standard chemotherapeutics like gemcitabine, this compound showed enhanced efficacy in certain pancreatic cancer models, suggesting its potential as a complementary therapeutic agent.

Q & A

Q. What are the optimal enantioselective synthesis routes for (S)-5-((4-fluorophenoxy)methyl)dihydrofuran-2(3H)-one, and how is stereochemical purity validated?

The enantioselective synthesis of γ-lactones like this compound often employs copper-catalyzed radical oxyfunctionalization of alkenes. For example, similar derivatives (e.g., 5-(azidomethyl)-5-(4-fluorophenyl)dihydrofuran-2(3H)-one) are synthesized using hypervalent iodine reagents, starting from substituted pentenoic acids, followed by azide introduction and cyclization . Chiral HPLC (e.g., Chiralcel IA column with hexanes:i-PrOH eluent) is critical for determining enantiomeric excess (e.g., resolving peaks at 35.0 min and 68.4 min for minor/major enantiomers) . Optical rotation ([α]D) and NMR stereochemical analysis (e.g., coupling constants) further confirm configuration .

Q. How can researchers validate the structural integrity of synthesized this compound?

Comprehensive characterization includes:

- NMR spectroscopy : Compare H and C chemical shifts with analogs (e.g., 3,3-diethyl-5-(4-hydroxybutyl)dihydrofuran-2(3H)-one shows δ 4.38–4.23 ppm for lactone protons) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., CHClBrNOS with m/z 447.9827 observed vs. 447.9808 calculated) .

- Elemental analysis : Match experimental vs. theoretical values for C, H, and O (e.g., CHO: Found C 64.55%, H 9.70%; Calculated C 64.49%, H 9.74%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorophenoxy-substituted γ-lactones?

Discrepancies in bioactivity (e.g., IL6 modulation) may arise from substituent effects. For instance, 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one antagonizes metformin’s inhibition of IL6 secretion, while nitro/fluoro substituents alter binding affinity . To address contradictions:

- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) .

- Dose-response assays : Quantify IC values under standardized conditions (e.g., in vitro endothelial cell models) .

Q. How does stereochemistry influence the compound’s interaction with biological targets like γ-aminobutyric acid aminotransferase (GABA-AT)?

Fluorine substitution and stereochemistry critically impact enzyme inhibition. For example, (R)-5-((R)-1-fluoroethyl)dihydrofuran-2(3H)-one exhibits higher steric complementarity with GABA-AT’s active site than its (S)-isomer . Methodological approaches include:

- Molecular docking : Simulate binding poses using X-ray crystal structures of GABA-AT.

- Kinetic assays : Measure K values for enantiomers to assess competitive inhibition .

Q. What in vitro models are suitable for evaluating the compound’s anti-senescence or apoptotic effects in vascular endothelial cells (VECs)?

Studies on analogs like 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one use:

- Senescence-associated β-galactosidase (SA-β-gal) assays : Quantify senescent VECs after oxidative stress induction .

- Annexin V/PI flow cytometry : Differentiate apoptotic vs. necrotic cell populations .

- Integrin β4 knockdown models : Validate target specificity via siRNA-mediated gene silencing .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

Key optimizations include:

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) for copper-catalyzed reactions to enhance radical stability .

- Temperature control : Maintain 0–25°C during cyclization to minimize side reactions .

- Protecting groups : Benzyl or tert-butyldimethylsilyl (TBDMS) groups improve intermediate stability (e.g., 5-(4-(benzyloxy)butyl)-3,3-diethyldihydrofuran-2(3H)-one) .

Q. What analytical techniques distinguish between diastereomers or regioisomers of fluorophenoxy-substituted γ-lactones?

Advanced techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.